An In-depth Technical Guide to 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS 31575-15-2)
An In-depth Technical Guide to 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS 31575-15-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, with the CAS number 31575-15-2, is a member of the coumarin family of compounds. Coumarins are a significant class of benzopyrone secondary metabolites found in various plants, and they form the core structure of numerous synthetic compounds with a wide range of biological activities. The 7-hydroxycoumarin scaffold, in particular, is a recurring motif in molecules with interesting pharmacological properties, making its derivatives, such as the topic compound, attractive targets for synthesis and biological evaluation in the context of drug discovery.
This technical guide provides a comprehensive overview of 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, focusing on its synthesis, physicochemical properties, and potential applications. As specific experimental data for this compound is limited in publicly available literature, this guide integrates established chemical principles and data from structurally related compounds to provide a robust and scientifically grounded resource.
Physicochemical Properties
The fundamental physicochemical properties of 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 31575-15-2 | [1] |
| Molecular Formula | C₁₃H₁₄O₃ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| SMILES Code | O=C1C(CC)=C(C)C2=C(O1)C(C)=C(O)C=C2 | [1] |
Synthesis of 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
The most established and versatile method for the synthesis of coumarins is the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, the logical precursors are 2,5-dimethylresorcinol and ethyl 2-ethylacetoacetate.
Reaction Scheme
Caption: Pechmann condensation for the synthesis of the target coumarin.
Causality Behind Experimental Choices
The Pechmann condensation is an acid-catalyzed reaction that proceeds through a series of steps: transesterification of the phenol with the β-ketoester, intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (a Friedel-Crafts type acylation), and subsequent dehydration to form the pyrone ring. The choice of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for protonating the carbonyl groups of the β-ketoester, thereby activating them for both transesterification and the intramolecular cyclization. The reaction is typically heated to overcome the activation energy barriers for these steps.
Detailed Experimental Protocol
The following is a self-validating, step-by-step methodology for the synthesis of 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one based on established Pechmann condensation procedures for similar substrates[2][3].
Materials:
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2,5-Dimethylresorcinol
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Ethyl 2-ethylacetoacetate
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Concentrated Sulfuric Acid (98%)
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Ethanol
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Deionized Water
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Ice
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Dropping funnel
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Beaker
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Büchner funnel and filter paper
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Crystallizing dish
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylresorcinol (1 equivalent).
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Addition of β-Ketoester: To the flask, add ethyl 2-ethylacetoacetate (1.1 equivalents).
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Cooling: Place the reaction flask in an ice bath and allow the mixture to cool to 0-5 °C with gentle stirring.
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Acid Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C. The addition should be exothermic, and a color change is expected.
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Reaction: After the addition of the acid is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. A precipitate should form.
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Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acid.
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Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the pure 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Caption: Experimental workflow for the synthesis of the target coumarin.
Potential Biological Applications and Mechanism of Action
Based on the activities of structurally similar compounds, 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one could potentially exhibit one or more of the following biological effects:
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Antioxidant Activity: The phenolic hydroxyl group at the 7-position is a key structural feature that can contribute to antioxidant activity by scavenging free radicals.
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Anti-inflammatory Effects: Many coumarin derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes or signaling pathways.
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Enzyme Inhibition: The coumarin scaffold can act as a privileged structure for the design of enzyme inhibitors. For instance, some coumarins are known to inhibit enzymes such as monoamine oxidase, acetylcholinesterase, and various kinases.
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Antimicrobial Activity: A significant number of synthetic and natural coumarins have demonstrated activity against a range of bacteria and fungi[4].
Hypothetical Experimental Protocol for In Vitro Antioxidant Assay (DPPH Radical Scavenging Activity)
To evaluate the potential antioxidant activity of 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, a standard DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay can be employed.
Materials:
-
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound and ascorbic acid in methanol at a concentration of 1 mg/mL. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Serial Dilutions: Prepare a series of dilutions of the test compound and ascorbic acid in methanol to obtain a range of concentrations to be tested.
-
Assay: In a 96-well microplate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the different concentrations of the test compound, positive control, or methanol (as a blank).
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity can be calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or positive control.
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IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Caption: Workflow for the in vitro DPPH radical scavenging assay.
Conclusion
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one represents an interesting, yet underexplored, member of the 7-hydroxycoumarin family. Its synthesis is readily achievable through the well-established Pechmann condensation. While specific biological data for this compound is lacking, the known pharmacological profile of related 7-hydroxycoumarins suggests its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of antioxidant and anti-inflammatory research. Further investigation into the synthesis, characterization, and comprehensive biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to initiate such studies.
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